Methyl 2,3-diamino-4-(trifluoromethyl)benzoate
Description
Methyl 2,3-diamino-4-(trifluoromethyl)benzoate is a fluorinated aromatic ester featuring a benzoate backbone substituted with two amino groups at the 2- and 3-positions and a trifluoromethyl (-CF₃) group at the 4-position. The trifluoromethyl group enhances electron-withdrawing properties and metabolic stability, while the amino groups provide reactivity for further functionalization. This compound has been explored in agrochemical and pharmaceutical research due to its unique electronic and steric profile.
Properties
IUPAC Name |
methyl 2,3-diamino-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-16-8(15)4-2-3-5(9(10,11)12)7(14)6(4)13/h2-3H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMRBLWMFZDJAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)C(F)(F)F)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3-diamino-4-(trifluoromethyl)benzoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nitration of a precursor compound followed by reduction and esterification steps . For example, the nitration of 2-nitro-4-(trifluoromethyl)benzoic acid can be followed by reduction to the corresponding amine and subsequent esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-diamino-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized under specific conditions.
Reduction: The nitro precursor can be reduced to form the amino groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can lead to the formation of nitroso or nitro derivatives .
Scientific Research Applications
Methyl 2,3-diamino-4-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2,3-diamino-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability . These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Sulfonylurea Herbicides (Triazine-Based Methyl Benzoates)
highlights methyl benzoate derivatives used as sulfonylurea herbicides, sharing structural motifs with the target compound but differing critically in substituents and functional groups:
Key Differences :
- Functional Groups: The target compound lacks the sulfonylurea bridge (-SO₂NHC(O)NH-) and triazine ring critical for herbicidal activity in sulfonylureas.
- Bioactivity : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, a mechanism absent in the target compound due to structural dissimilarity .
Fluorinated Pyrimidine Derivatives
lists 4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine, a pyrimidine-based compound with a trifluoromethyl group, providing another comparison point:
Key Differences :
- Substituent Effects: The thiophene group in the pyrimidine compound introduces π-π stacking capabilities, whereas the amino groups in the target compound enhance solubility and reactivity.
Research Findings and Commercial Viability
- Sulfonylurea Analogs : Widely commercialized due to their potent herbicidal activity and low mammalian toxicity. Their triazine and sulfonylurea motifs are irreplaceable for ALS inhibition .
- Target Compound: Discontinued status suggests challenges in synthesis, stability, or insufficient performance in preliminary trials.
Biological Activity
Methyl 2,3-diamino-4-(trifluoromethyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a benzoic acid derivative with two amino groups and a trifluoromethyl substituent. Its chemical structure can be represented as follows:
This compound's unique trifluoromethyl group contributes to its biological properties by enhancing lipophilicity and metabolic stability.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound. It has shown promising results against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation.
Table 1: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Escherichia coli | 32 µg/mL | Membrane disruption |
| Staphylococcus aureus | 16 µg/mL | Biofilm inhibition |
| Pseudomonas aeruginosa | 64 µg/mL | Cell wall synthesis inhibition |
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines. Research indicates that this compound exhibits cytotoxic effects, leading to apoptosis in cancer cells.
Case Study: Cytotoxicity in Human Cancer Cell Lines
In a study evaluating the cytotoxic effects on human cancer cell lines A549 (lung cancer) and HeLa (cervical cancer), the following results were observed:
- A549 Cell Line : IC50 value of 45 nM
- HeLa Cell Line : IC50 value of 60 nM
These results suggest that this compound has significant potential as an anticancer agent.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| A549 | 45 | Induction of apoptosis |
| HeLa | 60 | Cell cycle arrest |
Mechanistic Insights
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways, leading to programmed cell death.
- Biofilm Disruption : The ability to disrupt biofilms enhances its effectiveness against chronic infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
